![molecular formula C13H19ClN2O3 B1397571 2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-53-2](/img/structure/B1397571.png)

2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride

Vue d'ensemble

Description

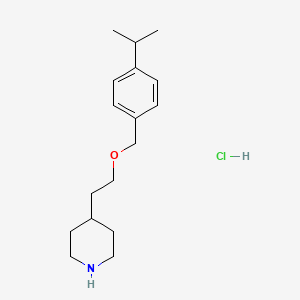

“2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O3 . It has a molecular weight of 286.75 g/mol . The compound is also known by its synonyms, including AKOS015843775 .

Molecular Structure Analysis

The InChI code for the compound isInChI=1S/C13H18N2O3.ClH/c16-15 (17)12-6-1-2-7-13 (12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H . The Canonical SMILES is C1CCNC (C1)CCOC2=CC=CC=C2 [N+] (=O) [O-].Cl . Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.75 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 4 . Its exact mass is 286.1084202 g/mol , and its monoisotopic mass is also 286.1084202 g/mol . The topological polar surface area of the compound is 67.1 Ų .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis and Bioactivity Studies : A study investigated the synthesis of Mannich bases with a piperidine moiety. These compounds exhibited cytotoxicity and carbonic anhydrase inhibitory activities. Nitro substituent-bearing derivatives showed effective cytotoxicity against human oral malignant cells but not against nonmalignant cells, indicating potential in cancer research (Unluer et al., 2016).

- Evaluation as a Protecting Group : The protecting group 2-(piperidine-1-yl)-ethyl (PIP) was studied for its stability under various conditions, including ortho-lithiation and boiling concentrated hydrobromic acid. The group's orthogonality with common protecting groups was confirmed, showing potential for use in complex organic syntheses (Norén, 2021).

- Identification and Characterization of Related Substances : A study focused on the detection and characterization of related substances in a drug substance, revealing potential intermediates and a proposed mechanism for their formation. This provides crucial insights for the drug development process and quality control (Jayachandra et al., 2018).

Biomedical Applications

- Magnetic Resonance Imaging (MRI) : Research into nitroxides, specifically organic radical contrast agents based on polyacetylenes containing 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO), highlighted their potential in targeted MRI and optical bimodal imaging of tumors. These findings could significantly advance diagnostic imaging and targeted cancer therapy (Huang et al., 2015).

- Antimicrobial Activities : A compound synthesized via a two-step reaction from chalcone demonstrated moderate antimicrobial activities against a range of pathogens, indicating potential applications in developing new antimicrobial agents (Ovonramwen et al., 2019).

Propriétés

IUPAC Name |

2-[2-(2-nitrophenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3.ClH/c16-15(17)12-6-1-2-7-13(12)18-10-8-11-5-3-4-9-14-11;/h1-2,6-7,11,14H,3-5,8-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQRDENWBMKGQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397488.png)

![4-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397490.png)

![4-[2-(2-Ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397492.png)

![3-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397496.png)

![3-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397498.png)

![3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397502.png)

![4-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397503.png)

![2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397504.png)

![2-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397505.png)

![3-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397506.png)

![4-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397508.png)

![3-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397509.png)

![3-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397511.png)